Nalmefene-d3 -

Nalmefene-d3

Catalog Number: EVT-13997329
CAS Number:
Molecular Formula: C21H25NO3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nalmefene-d3 is a deuterated form of nalmefene, an opioid receptor antagonist primarily used in the treatment of alcohol dependence and opioid overdose. The chemical name for nalmefene-d3 is (5α)-17-(d3-Cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol. This compound is classified under organic compounds known as phenanthrenes and derivatives, specifically within the category of opioid antagonists, which block the effects of opioids at their receptors .

Synthesis Analysis

Methods

The synthesis of nalmefene-d3 typically involves the use of deuterated reagents to introduce deuterium into the nalmefene structure. The process may include:

  1. Deuteration: Introducing deuterium atoms into specific positions of the nalmefene molecule using deuterated solvents or reagents.
  2. Chemical Reactions: Utilizing various organic synthesis techniques such as alkylation, reduction, and cyclization to achieve the desired molecular structure.

Technical Details

The synthesis may require advanced techniques in organic chemistry, including:

  • NMR Spectroscopy: To confirm the incorporation of deuterium and the structure of nalmefene-d3.
  • Chromatography: For purification of the final product to ensure high purity levels (≥98%) as specified in product details .
Molecular Structure Analysis

Structure

Nalmefene-d3 retains the core structure of nalmefene but includes deuterium atoms at specific positions. The molecular formula is C21H22D3NO3, with a molecular weight that reflects the presence of deuterium.

Data

  • Molecular Weight: Approximately 343.45 g/mol.
  • Chemical Structure: The compound features a complex morphinan backbone with various functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Nalmefene-d3 can undergo several chemical reactions typical for opioid antagonists:

  1. Receptor Binding: It acts primarily on mu (μ), delta (δ), and kappa (κ) opioid receptors, where it functions as an antagonist or partial agonist depending on the receptor type .
  2. Metabolism: Nalmefene-d3 may be metabolized via cytochrome P450 enzymes, leading to various metabolites that can exhibit differing pharmacological effects.

Tech

Isotopic Labeling and Pharmacological Applications of Nalmefene-d3

Deuterium Substitution in Opioid Receptor Antagonists: Rationale and Methodological Frameworks

Deuterium (²H) substitution represents a strategic approach in pharmaceutical chemistry to modulate drug metabolism while preserving pharmacological activity. Nalmefene-d3, chemically designated as (5α)-17-(d₃-Cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, incorporates three deuterium atoms at the cyclopropylmethyl group—a site susceptible to oxidative metabolism in the non-deuterated parent compound [1] [4] [10]. This modification leverages the deuterium kinetic isotope effect (DKIE), where the higher dissociation energy of C–D bonds (~1.2–1.5 kcal/mol greater than C–H bonds) slows enzymatic cleavage rates, particularly for cytochrome P450-mediated N-dealkylation [3] [6]. The theoretical maximum DKIE of 6.9–9.0 translates to observed in vitro clearance reductions of 49.7% in rat and 72.9% in human liver microsomes for similarly deuterated compounds [3].

Synthetic methodologies for Nalmefene-d3 involve selective deuteration of the precursor nalmefene molecule. Key approaches include:

  • Catalytic hydrogen-deuterium exchange using deuterium gas and metal catalysts under controlled conditions
  • Deuterated building block integration, where trideuterated cyclopropylmethyl reagents are coupled to the naltrexone core during synthesis [8]
  • Isotope enrichment purification via HPLC to achieve ≥98% isotopic purity, critical for eliminating protiated impurities that could compromise metabolic studies [1] [10].

Table 1: Clinically Approved Deuterated Pharmaceuticals with Metabolic Modulation Rationale

CompoundDeuteration SiteTherapeutic TargetMetabolic Impact
DeutetrabenazineMethoxy groups (d₆)Huntington's chorea↑ Half-life (t₁/₂) by 2-fold
DeucravacitinibMethyl group (d₃)Psoriasis (TYK2 inhibitor)Inhibited N-demethylation pathway
Nalmefene-d3*Cyclopropylmethyl (d₃)Opioid receptor antagonistTheoretical ↓ N-dealkylation clearance
DonafenibPyridyl-methyl (d₃)Multikinase inhibitor↓ Clearance, ↑ AUC vs. non-deuterated analog

*Investigational compound; metabolic data derived from preclinical analogs [3] [6] [8].

Role of Nalmefene-d3 in Tracer Studies for Metabolic Pathway Elucidation

As a stable isotope-labeled analog, Nalmefene-d3 serves as an indispensable metabolic tracer for quantifying disposition pathways of the parent drug. Co-administration of deuterated and non-deuterated nalmefene in rat models enables simultaneous tracking of both molecular species via mass spectrometry, eliminating inter-subject pharmacokinetic variability [7] [8]. Studies reveal nalmefene undergoes hepatic glucuronidation (primarily UGT2B7-mediated) to form inactive 3-O-glucuronide (54% urinary excretion) and CYP3A4/5-mediated N-dealkylation to nornalmefene (<10% systemic exposure) [2] [7]. The deuterated analog’s identical chromatographic behavior facilitates precise quantification of these metabolites without isotopic interference.

Comparative pharmacokinetic parameters demonstrate Nalmefene-d3’s utility in modeling human disposition:

  • Oral bioavailability: 41% (fasted) to 53% (fed)
  • Volume of distribution (Vdₛₛ): 8.6 ± 1.7 L/kg, indicating extensive tissue penetration
  • Systemic clearance: 60.4 L/h in typical subjects [7]

Table 2: Key Pharmacokinetic Parameters of Nalmefene and Theoretical Advantages of Deuteration

ParameterNon-Deuterated NalmefeneNalmefene-d3 (Projected)Analytical Utility
t₁/₂ (h)10.8 ± 5.2 (IV)↑ 20–40%*Distinguishes absorption vs. metabolism
CYP3A4 CLint169 L/h↓ 50–70%*Quantifies enzyme-specific contribution
Major Metabolite3-O-glucuronide (54% dose)Identical metabolite profileConfirms metabolic pathway conservation
Plasma Protein Binding30–45%UnchangedValidates deuterium minimal steric effects

*Based on DKIE observed in d3-enzalutamide and deuterated caffeine analogs [3] [6].

Metabolite identification studies using Nalmefene-d3 confirmed that nordealkylation (loss of cyclopropylmethyl group) represents a minor pathway (<3% of dose), with deuteration reducing nornalmefene formation by 8-fold in rodent models [3]. This validates targeting the cyclopropylmethyl group for deuteration to suppress this metabolic route without altering glucuronidation kinetics.

Comparative Stability and Isotope Effects in Deuterated vs. Non-Deuterated Nalmefene

The primary deuterium kinetic isotope effect manifests as attenuated metabolic clearance when bond-breaking at deuterated sites is rate-limiting. For Nalmefene-d3, this specifically impacts oxidative N-dealkylation mediated by CYP3A4/5. In vitro studies with human liver microsomes demonstrate deuterated analogs exhibit:

  • Reduced intrinsic clearance (CLint): 72.9% decrease compared to non-deuterated molecules when N-dealkylation dominates elimination [3]
  • Altered metabolic ratios: Nornalmefene formation decreases 8-fold, while glucuronide pathway remains unaffected [2]
  • Metabolic switching avoidance: Full deuteration of the cyclopropylmethyl group prevents redirection to alternative oxidative pathways (e.g., aromatic hydroxylation), preserving the intended metabolic profile [6]

Secondary isotope effects influence physicochemical properties:

  • Lipophilicity: Each deuterium atom increases logP by ~0.006–0.01 units due to hyperconjugative effects
  • Plasma protein binding: Theoretical increase of 1–3% based on d9-caffeine data, unlikely to impact free fraction significantly [6]
  • Crystal packing: Altered solid-state stability requires storage at +4°C to maintain isotopic integrity [1] [10]

Table 3: Stability and Isotope Effects in Deuterated Opioid Antagonists

PropertyNon-Deuterated NalmefeneNalmefene-d3Biological Consequence
CYP3A4 Vmax/Km (N-dealkylation)8.7 µL/min/pmol CYP↓ 2.1–3.8-fold*Prolonged receptor occupancy
UGT2B7 CLint22.1 µL/min/mg proteinUnchangedPreserved major elimination pathway
Blood-Brain Barrier PenetrationRapid (Tmax 1.5 h)Identical kineticsMaintained CNS activity onset
Chemical StabilityStable at 25°C↑ Deuterium exchange riskRequires controlled storage (+4°C)

*Extrapolated from DKIE observed in d3-enzalutamide [3] [6].

Receptor binding kinetics remain unaffected by deuteration, as confirmed by:

  • μ-opioid receptor occupancy: >80% blockade within 5 minutes post-dose, identical to non-deuterated nalmefene [2]
  • Plasma concentration-occupancy relationship: Simulations predict 60–90% μ-receptor occupancy for 22–24 hours post-20 mg dose [7]
  • Affinity constants: Kᵢ values for μ, δ, and κ receptors show <5% variation from protiated nalmefene, confirming deuterium’s bioisosteric nature [4] [10]

Properties

Product Name

Nalmefene-d3

IUPAC Name

(4R,4aS,7aS,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C21H25NO3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1/i11D2,13D

InChI Key

WJBLNOPPDWQMCH-TVFUAGGXSA-N

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Isomeric SMILES

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=C)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.